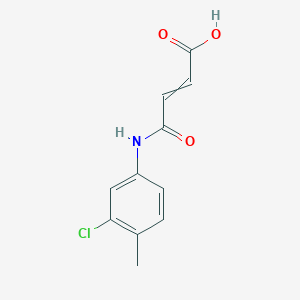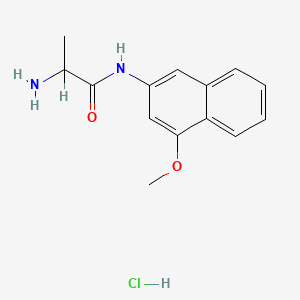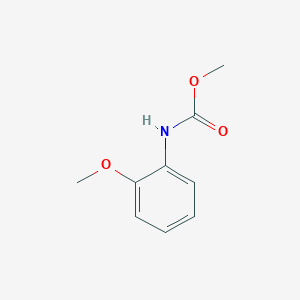
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate is an organic compound with the molecular formula C15H18O5 and a molecular weight of 278.308 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a hydroxy group, and an ethoxy group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate typically involves the condensation of ethyl acetoacetate with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction can be summarized as follows:
Condensation Reaction: Ethyl acetoacetate reacts with 4-hydroxy-3-ethoxybenzaldehyde in the presence of a base.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the condensation process.
Product Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated compound.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate involves its interaction with molecular targets and pathways within biological systems. The hydroxy and ethoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The benzylidene group can undergo various transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxybenzylidene)acetoacetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(ureidomethylene)acetoacetate: Contains a ureido group instead of a benzylidene group.
Ethyl 2-(phenylazo)acetoacetate: Contains a phenylazo group instead of a benzylidene group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C15H18O5/c1-4-19-14-9-11(6-7-13(14)17)8-12(10(3)16)15(18)20-5-2/h6-9,17H,4-5H2,1-3H3/b12-8+ |
InChI Key |
UHDCYZUNYRXNNY-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C(=O)C)/C(=O)OCC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)










![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)


